molecular formula C8H7ClF3NS B1416858 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 949259-77-2

2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline

Cat. No.: B1416858
CAS No.: 949259-77-2
M. Wt: 241.66 g/mol
InChI Key: JJAPPZLXGFYTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for “2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline” is not specified in the search results. As it is used for proteomics research , it may be involved in various biochemical reactions, but specific details are not provided.

Future Directions

The future directions for the use of “2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

Chemical Reactions Analysis

2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS/c9-7(8(10,11)12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAPPZLXGFYTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 2
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 3
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 4
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline
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2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 6
Reactant of Route 6
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.